molecular formula C15H15NO3 B11690885 N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide

N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide

Cat. No.: B11690885
M. Wt: 257.28 g/mol
InChI Key: FQYVUMJDIVQUCW-RMKNXTFCSA-N
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Description

N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring, a methoxy-substituted phenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.

    Coupling with 4-Methoxy-phenylacrylic Acid: The furan-2-ylmethyl intermediate is then coupled with 4-methoxy-phenylacrylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation Reaction: The final step involves the amidation of the coupled product to form this compound. This can be done using an amine source such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, pressure, and solvent choice, are often made to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used as a monomer in the synthesis of polymers with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. The furan ring and acrylamide moiety play crucial roles in binding to the active site of the target enzyme, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Furan-2-ylmethyl-3-(4-hydroxy-phenyl)-acrylamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-Furan-2-ylmethyl-3-(4-chloro-phenyl)-acrylamide: Similar structure but with a chloro group instead of a methoxy group.

    N-Furan-2-ylmethyl-3-(4-nitro-phenyl)-acrylamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its binding affinity to certain biological targets and improve its solubility in organic solvents, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

(E)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C15H15NO3/c1-18-13-7-4-12(5-8-13)6-9-15(17)16-11-14-3-2-10-19-14/h2-10H,11H2,1H3,(H,16,17)/b9-6+

InChI Key

FQYVUMJDIVQUCW-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CO2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CO2

Origin of Product

United States

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